molecular formula C26H22Br2N4O4S4 B5298160 RCL L336955

RCL L336955

Cat. No.: B5298160
M. Wt: 742.6 g/mol
InChI Key: IMGQKSIKJLKJLW-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RCL L336955 is a chemical compound with the molecular formula C26H22Br2N4O4S4 and a molecular weight of 742.554 g/mol . It is a rare and unique chemical provided by Sigma-Aldrich for early discovery research . This compound is part of a collection of chemicals that are not commonly found in nature and are used for various scientific research purposes.

Preparation Methods

The synthetic routes and reaction conditions for RCL L336955 are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving bromination, sulfonation, and amination processes. The industrial production methods for such compounds often involve multi-step synthesis, purification, and characterization to ensure the desired purity and yield .

Chemical Reactions Analysis

RCL L336955 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RCL L336955 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of RCL L336955 involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

RCL L336955 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:

  • RCL L336963
  • RCL L336971
  • RCL L336939
  • RCL L336947

These compounds share similar structural features and may undergo similar chemical reactions. this compound is unique in its specific molecular configuration and the particular applications it is used for .

Properties

IUPAC Name

4-[(5E)-5-[3-[4-(2-bromoanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-bromophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Br2N4O4S4/c27-15-7-1-3-9-17(15)29-19(33)11-5-13-31-23(35)21(39-25(31)37)22-24(36)32(26(38)40-22)14-6-12-20(34)30-18-10-4-2-8-16(18)28/h1-4,7-10H,5-6,11-14H2,(H,29,33)(H,30,34)/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQKSIKJLKJLW-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4Br)SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=CC=C4Br)/SC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Br2N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.